molecular formula C22H25ClN2O B13769658 N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride CAS No. 61876-25-3

N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride

Cat. No.: B13769658
CAS No.: 61876-25-3
M. Wt: 368.9 g/mol
InChI Key: QPAUUWUTUFXEIT-UHFFFAOYSA-N
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Description

N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide hydrochloride is a synthetic compound characterized by a pyridine-4-carboxamide backbone substituted with a 1-adamantylphenyl group and a hydrochloride counterion. The adamantyl moiety confers enhanced lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic interactions .

Properties

CAS No.

61876-25-3

Molecular Formula

C22H25ClN2O

Molecular Weight

368.9 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N2O.ClH/c25-21(18-5-7-23-8-6-18)24-20-3-1-19(2-4-20)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,24,25);1H

InChI Key

QPAUUWUTUFXEIT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=NC=C5.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Step 1: Preparation of 4-(1-adamantyl)aniline derivative
    The adamantyl group is introduced onto a phenyl ring, usually via substitution reactions starting from adamantane or its derivatives.

  • Step 2: Activation of pyridine-4-carboxylic acid
    Pyridine-4-carboxylic acid is converted into an activated intermediate such as an acid chloride or an active ester to facilitate amide bond formation.

  • Step 3: Amide bond formation
    The 4-(1-adamantyl)aniline is reacted with the activated pyridine-4-carboxylic acid derivative under controlled conditions to form the amide bond.

  • Step 4: Formation of hydrochloride salt
    The free amide is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.

This multi-step process requires careful optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.

Detailed Synthetic Procedure

Example synthetic route:

Step Reagents & Conditions Description Yield (%) Notes
1 Adamantane derivative + suitable halogenated phenyl compound, Pd-catalyst, base, solvent (e.g., DMF) Formation of 4-(1-adamantyl)aniline via cross-coupling or substitution reactions 70-85 Requires inert atmosphere; Pd-catalyst loading critical
2 Pyridine-4-carboxylic acid + thionyl chloride or oxalyl chloride, solvent (e.g., dichloromethane) Conversion to pyridine-4-carbonyl chloride 90-95 Use of dry solvents and low temperature recommended
3 4-(1-adamantyl)aniline + pyridine-4-carbonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) Amide bond formation under stirring at 0-25°C 75-90 Reaction monitored by TLC and HPLC; NMR confirms structure
4 Amide product + HCl in ether or ethanol Formation of hydrochloride salt Quantitative Enhances compound stability and crystallinity

Reaction Monitoring and Characterization

Alternative Synthetic Approaches

  • Coupling Reagents:
    Use of carbodiimide-based coupling agents (e.g., EDC, HOBt) to activate the carboxylic acid directly for amide bond formation without isolating acid chloride.

  • Microwave-Assisted Synthesis:
    Accelerates reaction times and can improve yields by enhancing reaction kinetics.

  • Solid-Phase Synthesis:
    Though less common for this compound, it may be used for rapid library synthesis in medicinal chemistry.

Research Findings and Optimization Data

Yield Optimization

Optimization studies show that:

  • Lower temperatures during acid chloride formation reduce side reactions.

  • Use of dry, aprotic solvents (e.g., dichloromethane, tetrahydrofuran) improves reaction efficiency.

  • Triethylamine or similar bases neutralize HCl formed during amide bond formation, improving yield.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Impact on Synthesis
Solvent for acid chloride formation Dry dichloromethane or 1,2-dichlorobenzene Minimizes hydrolysis and side reactions
Temperature (acid chloride formation) 0-25°C Controls reaction rate and purity
Base for amide formation Triethylamine or DIPEA Neutralizes HCl, improves yield
Reaction time (amide formation) 2-6 hours Ensures complete coupling
Salt formation HCl in ether or ethanol Enhances solubility and stability
Analytical monitoring NMR, HPLC, MS Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted adamantane derivatives and phenylpiperidines .

Scientific Research Applications

Antioxidant Properties

Research indicates that adamantyl derivatives, including N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride, exhibit significant antioxidant activity. This property is crucial for combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer .

Anticancer Activity

Studies have shown that compounds with similar structures to N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide exhibit potent anticancer properties. For instance, derivatives have been identified as effective in inducing apoptosis in cancer cell lines, particularly acute myeloid leukemia . The structure-activity relationship (SAR) studies suggest that modifications to the adamantyl and pyridine moieties can enhance their efficacy against various cancer types .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .

Central Nervous System Disorders

There is growing interest in the use of this compound for treating central nervous system disorders. The compound acts as a modulator of glutamate neurotransmission, which plays a critical role in conditions such as Alzheimer's disease and schizophrenia .

Metabolic Disorders

The compound's ability to selectively inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) positions it as a potential therapeutic agent for metabolic disorders such as type 2 diabetes and obesity . This inhibition leads to decreased cortisol levels, which may help mitigate metabolic syndrome symptoms.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include coupling reactions between adamantane derivatives and pyridine carboxylic acids. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyApplicationFindings
Study on Antioxidant ActivityAntioxidantDemonstrated significant free radical scavenging ability compared to standard antioxidants .
Investigation on Anticancer PropertiesCancer TreatmentInduced apoptosis in HL-60R leukemia cells with IC50 values indicating high potency .
Research on Anti-inflammatory EffectsInflammationReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .
Clinical Trials for CNS DisordersNeuroprotectionShowed promise in improving cognitive function in animal models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological targets, potentially inhibiting viral replication and modulating neurotransmitter systems . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Adamantane-Substituted Derivatives

Adamantane-containing compounds, such as N-[3-(1-Adamantylmethyl)phenyl]-2-chloro-9-isopropyl-9H-purin-6-amine (3c) and (1-Adamantyl){4-[(2-chloro-9-isopropyl-9H-purin-6-yl)amino]phenyl}methanone (3d), share the adamantyl group with the target compound. These derivatives exhibit distinct biological activities, including kinase inhibition, attributed to the adamantane’s rigid, hydrophobic structure enhancing target binding . For example:

  • Compound 3c : Molecular weight = 481.1 g/mol, melting point (M.P.) = 63–72°C, Rf = 0.19–0.45 .
  • Compound 3d : Molecular weight = 485.0 g/mol, M.P. = 63–72°C, Rf = 0.19–0.45 .

Pyridine-4-Carboxamide Derivatives

Pyridine-4-carboxamide derivatives with varying substituents highlight the impact of functional groups on bioactivity:

  • N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5f) : Exhibits 89.28% COX-1 inhibition (IC₅₀ = 200 µM), outperforming ortho/meta-nitro analogues (64.28–78.57% inhibition) .
  • N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d) : Shows 83.33% COX-1 inhibition, comparable to 5f, indicating para-chloro substitution enhances activity .

These findings suggest that N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide hydrochloride ’s para-substituted adamantyl group may optimize steric and electronic interactions for target engagement, similar to para-nitro or chloro substituents in other carboxamides .

Physicochemical Properties

Comparative data for selected compounds are summarized below:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Substituent Effects Reference
Target Compound* ~450 (estimated) Not reported Adamantyl enhances lipophilicity
N-[2-(4-Nitrophenyl)-...carboxamide (5f) 344.3 Not reported Para-nitro boosts COX-1 inhibition
N-[2-(4-Chlorophenyl)-...carboxamide (5d) 319.8 Not reported Para-chloro improves activity
Adamantane-substituted purine (3c) 481.1 63–72 Adamantyl stabilizes binding

*Estimated based on structural analogues.

Biological Activity

N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an adamantyl group attached to a phenyl ring, which is further connected to a pyridine-4-carboxamide moiety. This unique structure is believed to contribute to its biological activity by enhancing lipophilicity and facilitating interaction with biological targets.

Research indicates that the compound exhibits various mechanisms of action:

  • Apoptosis Induction : Studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines, including MCF7 and T47D. For instance, compounds related to N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide have demonstrated significant inhibition of cell viability, suggesting a potential role in cancer therapy .
  • Cell Cycle Arrest : Certain adamantane derivatives have been reported to cause cell cycle arrest, leading to programmed cell death in leukemia cells, indicating a potential for treating hematological malignancies .

Cytotoxicity Studies

Cytotoxicity assays reveal the compound's effectiveness against various cancer cell lines. The following table summarizes the inhibition percentages observed in different studies:

Cell LineInhibition (%) at 50 µMReference
MCF789.35 ± 1.22
T47D86.03 ± 0.99
MDA-MB-23184.52 ± 2.54
PC388.60 ± 0.44
DU14587.78 ± 1.32
Caco-285.22 ± 0.65

These results indicate a strong cytotoxic effect across multiple cancer cell lines, supporting the compound's potential as an anticancer agent.

Study on Adamantane Derivatives

A notable case study investigated the biological activity of various adamantane derivatives, including N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide. The study highlighted that modifications in substituents could significantly affect the apoptotic activity and selectivity towards cancer cells .

In Vivo Studies

In vivo studies have also been conducted using animal models to assess the therapeutic potential of similar compounds. For instance, derivatives showed promising results in inhibiting tumor growth in murine models, enhancing survival rates among treated groups compared to controls .

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